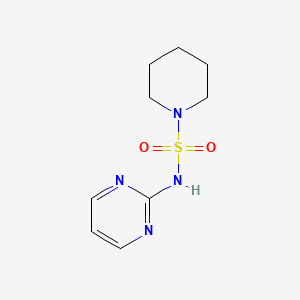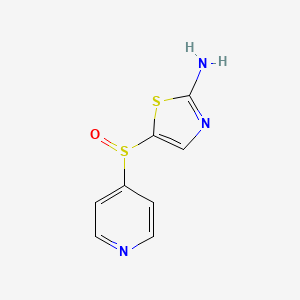![molecular formula C19H32N2O4 B8276061 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine](/img/structure/B8276061.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N3-(2,2-dimethoxyethyl)-N1-methylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is a complex organic compound characterized by its bicyclic structure and multiple methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine typically involves multiple steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclo[4.2.0]octa-1,3,5-triene structure.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the diamine side chain: The diamine side chain is attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bicyclic core or the diamine side chain, potentially leading to the formation of simpler amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and methoxy groups may facilitate binding to specific sites, modulating the activity of the target proteins and influencing cellular pathways.
相似化合物的比较
Similar Compounds
- **N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylmethanamine
- (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, N-{[(7S)-3,4-dimethoxybicyclo[420]octa-1,3,5-trien-7-yl]methyl}-N’-(2,2-dimethoxyethyl)-N-methylpropane-1,3-diamine is unique due to its extended diamine side chain and additional methoxy groups
属性
分子式 |
C19H32N2O4 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N-(2,2-dimethoxyethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H32N2O4/c1-21(8-6-7-20-12-19(24-4)25-5)13-15-9-14-10-17(22-2)18(23-3)11-16(14)15/h10-11,15,19-20H,6-9,12-13H2,1-5H3/t15-/m1/s1 |
InChI 键 |
AGRVSYDMSVXZAD-OAHLLOKOSA-N |
手性 SMILES |
CN(CCCNCC(OC)OC)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
规范 SMILES |
CN(CCCNCC(OC)OC)CC1CC2=CC(=C(C=C12)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


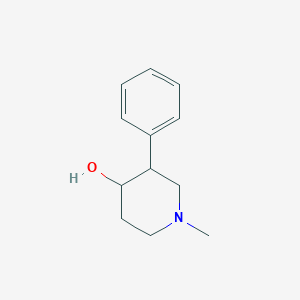
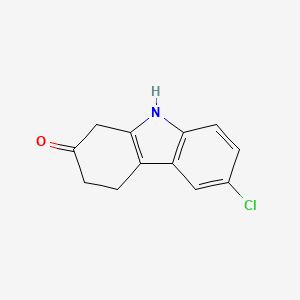
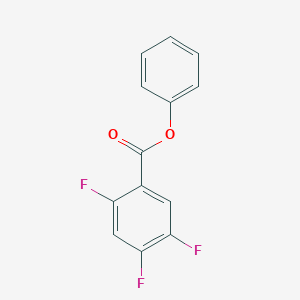
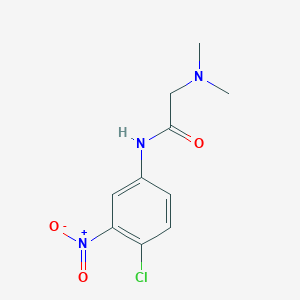
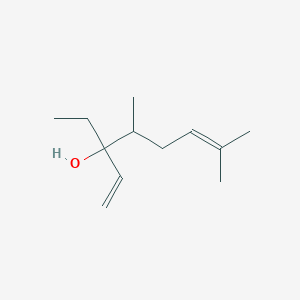
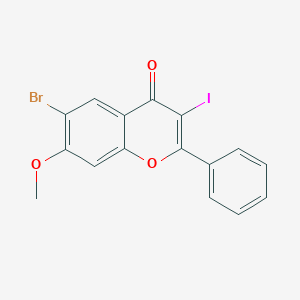
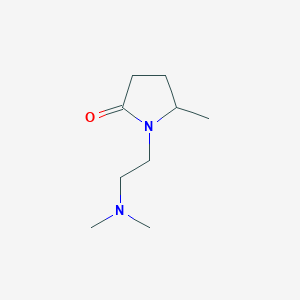
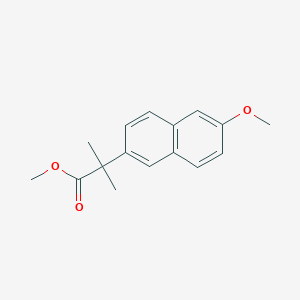
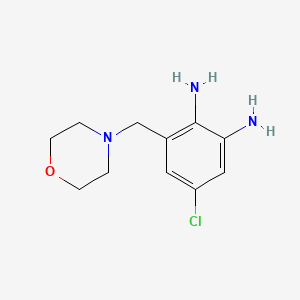

![7-Piperazin-1-yl-furo[3,2-b]pyridine](/img/structure/B8276040.png)
![2-But-3-ynyl-5-fluoro-benzo[d]thiazole](/img/structure/B8276059.png)
